(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Ethoxylation: The quinoline core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the ethoxyquinoline derivative and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound may exert its effects through binding to these targets and altering their function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: A well-known antimalarial drug that is a quinoline derivative.
Quinacrine: Another antimalarial drug with a quinoline core.
Uniqueness
(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-19-12-11-18(17-5-4-14-22-21(17)19)23-20(24)13-8-15-6-9-16(25-2)10-7-15/h4-14H,3H2,1-2H3,(H,23,24)/b13-8+ |
InChI Key |
FTENDGBYSBKOKR-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)/C=C/C3=CC=C(C=C3)OC)C=CC=N2 |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C=CC3=CC=C(C=C3)OC)C=CC=N2 |
Origin of Product |
United States |
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